ONPG

Reporter Gene Assays Promoter Activity Quantitative Biology

Inconsistent β-galactosidase assay readouts often trace to improper substrate selection. ONPG (CAS 369-07-3) is the validated, soluble chromogenic substrate for the classic Miller assay, enabling reproducible, quantitative measurement at 420 nm. • Definitive substrate for lacZ fusion quantitation in E. coli; data reported in Miller Units. • Compatible with 96-/384-well HTS formats; linear kinetics support large library screening. • Key component in Colilert® defined substrate technology for same-day coliform detection.

Molecular Formula C12H15NO8
Molecular Weight 301.25 g/mol
CAS No. 369-07-3
Cat. No. B015333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONPG
CAS369-07-3
Synonyms2-nitrophenyl-alpha-D-galactoside
2-nitrophenylgalactoside
2-nitrophenylgalactoside, (alpha-D)-isomer
2-nitrophenylgalactoside, (beta-D)-isomer
o-nitrophenyl-beta-D-galactopyranoside
ONPG
ONPG cpd
ortho-nitrophenyl-beta-D-galactoside
Molecular FormulaC12H15NO8
Molecular Weight301.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1
InChIKeyKUWPCJHYPSUOFW-YBXAARCKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>45.2 [ug/mL] (The mean of the results at pH 7.4)

ONPG: Chromogenic β-Galactosidase Substrate


o-Nitrophenyl-β-D-galactopyranoside (ONPG, CAS 369-07-3) is a widely utilized synthetic chromogenic substrate for the detection and quantification of β-galactosidase enzyme activity [1]. Structurally analogous to lactose, ONPG is a colorless compound that, upon enzymatic hydrolysis by β-galactosidase, releases galactose and a yellow chromophore, o-nitrophenol (ONP) [2]. The generation of ONP can be quantitatively monitored by measuring absorbance at 420 nm, forming the basis for numerous colorimetric assays in molecular biology, microbiology, and biochemistry [3].

Readout

Soluble yellow product, absorbance at 420 nm

Direct spectrophotometric quantitation
Assay Type

Colorimetric β-galactosidase liquid-phase assay

Fits reporter gene quantitation workflows
Solubility

Aqueous solubility supports buffer-based setups

Avoids organic solvent interference

Why ONPG Cannot Be Substituted


Despite sharing a common target enzyme, β-galactosidase substrates are not interchangeable due to profound differences in their physicochemical properties, assay readouts, and quantitative performance. The choice between a colorimetric substrate like ONPG, a precipitating chromogenic substrate like X-Gal, a fluorogenic substrate like MUG, or a higher-sensitivity colorimetric substrate like CPRG has direct and verifiable consequences for assay sensitivity, quantitation range, compatibility with experimental systems, and data interpretation [1]. Simple substitution without understanding these critical, data-supported differences can lead to assay failure, non-linear results, or misinterpretation of biological activity [2].

X-Gal solubility context

X-Gal requires organic solvents and yields an insoluble precipitate, shifting the assay from quantitative solution-phase to qualitative colony screening.

CPRG sensitivity context may differ

CPRG provides reported higher sensitivity, but lower Vmax and different extinction coefficient may alter linear range and quantitation thresholds.

Natural substrate kinetics differ

Lactose shows lower catalytic efficiency; substituting lactose for ONPG reduces detection sensitivity and alters kinetic parameter interpretation.

Quantitative Evidence: ONPG vs. Other Substrates


Soluble-Phase Quantitation vs. X-Gal

ONPG is a soluble substrate that produces a soluble yellow product (o-nitrophenol), allowing for direct, quantitative spectrophotometric measurement of β-galactosidase activity. In contrast, X-Gal produces an insoluble blue precipitate, making it ideal for qualitative colony screening but unsuitable for accurate, scalable quantitation [1]. A study in the yeast two-hybrid system demonstrated that the pellet X-gal assay had a greater dynamic range than the classic ONPG assay, but the ONPG method provided a linear relationship (R² = 0.993) between activity and inducer concentration, confirming its utility for quantitative comparisons [2].

Soluble Quantitation vs. X-Gal
Head-to-head

ONPG: R² = 0.993 linearity

X-Gal liquid: R² = 0.996; classic X-Gal is qualitative

Supports quantitative promoter activity comparisons

Linearity confirmed in yeast two-hybrid system

Reporter Gene Assays Promoter Activity Quantitative Biology

Detection Sensitivity: CPRG vs. ONPG

While ONPG is a standard colorimetric substrate, chlorophenol red-β-D-galactopyranoside (CPRG) offers substantially greater sensitivity. A direct comparison study established that the Vmax for CPRG was half that for ONPG (21.4 vs. 41.1), but the extinction coefficient of its product, chlorophenol red, is 21-fold higher than that of ONP. The net result is approximately 10-fold greater sensitivity for CPRG in quantifying enzyme levels [1]. This finding has been independently validated, confirming CPRG's superior sensitivity, particularly in complex biological matrices like tissue samples [2].

Sensitivity: CPRG vs. ONPG
Head-to-head

CPRG ~10-fold more sensitive

CPRG Vmax=21.4, ONPG Vmax=41.1; extinction 21× higher

CPRG may detect lower enzyme levels

Advantage in dilute tissue extracts per independent validation

Assay Sensitivity Colorimetric Detection Transfected Cell Analysis

Aqueous Solubility vs. X-Gal

A fundamental practical difference is the solubility of the substrate. ONPG is readily soluble in water (at least 1% w/v), which allows for the preparation of concentrated aqueous stock solutions and its direct use in standard aqueous buffer systems for enzyme assays [1]. In contrast, X-Gal is insoluble in water and must be dissolved in an organic solvent like DMF or DMSO, which can be inhibitory to enzymes and complicates assay setup [2].

Aqueous Solubility vs. X-Gal
Head-to-head

ONPG: ≥1% w/v aqueous soluble

X-Gal: insoluble in water; requires DMF/DMSO

Enables organic-solvent-free assay setup

Reduces enzyme inhibition risk from co-solvents

Substrate Solubility Aqueous Assays Enzyme Kinetics

Catalytic Efficiency vs. Lactose

In a study characterizing a recombinant β-galactosidase (Gal308), ONPG exhibited a catalytic efficiency (kcat/Km) that was 4.6-fold higher than that for lactose, the natural substrate. This is primarily due to a higher turnover number (kcat = 464.7 s⁻¹ vs. 264.2 s⁻¹) and a lower Michaelis constant (Km = 2.7 mM vs. 7.1 mM), demonstrating that ONPG is a more efficient substrate for this enzyme [1]. Another study with a different β-galactosidase also found a much higher affinity for ONPG (Km = 6.644 mM) compared to lactose (Km = 23.28 mM) [2].

Catalytic Efficiency vs. Lactose
Head-to-head

4.6-fold higher kcat/Km

ONPG kcat/Km=172.1 vs lactose 37.2 s⁻¹mM⁻¹

Supports shorter assay times or lower enzyme detection

Characterized with recombinant Gal308 at 37°C

Enzyme Kinetics Catalytic Efficiency Substrate Specificity

Standard Miller Assay for LacZ Quantitation

The Miller assay is the gold-standard method for quantifying β-galactosidase activity from the lacZ reporter gene in E. coli. This assay relies on the use of ONPG as the substrate to generate a quantifiable yellow product, with activity expressed in standardized Miller Units. The method has been validated and used for decades, providing a reproducible and comparable measure of promoter activity [1]. While other substrates exist, ONPG remains the substrate of choice for this specific, widely adopted protocol [2].

Miller Assay Standard
Class-level

Standard substrate for LacZ quantitation

Activity reported in Miller Units at 420 nm

Supports literature-consistent reporter data

Method established for decades in E. coli lacZ fusions

Miller Assay Reporter Gene Assay LacZ Quantitation

ONPG Application Scenarios


LacZ Reporter Promoter Activity Assays

ONPG is the definitive substrate for the classic Miller assay, enabling precise, quantitative measurement of β-galactosidase activity from lacZ fusions in E. coli. The soluble yellow product (o-nitrophenol) is measured spectrophotometrically at 420 nm, and the resulting data, normalized to cell density and reaction time, are reported in standardized Miller Units for direct comparison across experiments [1]. This application leverages ONPG's aqueous solubility and the linear relationship between enzyme activity and product formation.

Coliform and E. coli Detection in Water

ONPG is a key component in defined substrate technologies, such as the Colilert system, for the detection of total coliforms in water samples. β-galactosidase produced by coliform bacteria hydrolyzes ONPG, releasing the yellow o-nitrophenol, which provides a clear, positive colorimetric indication of their presence. This method is specific, sensitive, and requires no confirmatory testing, enabling same-day results [2].

Screening for β-Gal Inhibitors and Mutants

The straightforward, single-step colorimetric readout of the ONPG assay makes it highly amenable to high-throughput screening (HTS) formats in 96- or 384-well plates. While CPRG may offer higher sensitivity for weak signals, ONPG's well-characterized kinetics and lower cost make it a practical choice for screening large libraries of compounds for β-galactosidase inhibition or for identifying enzyme variants with altered activity [3].

Kinetic Analysis of β-Gal Isoforms and Mutants

ONPG's superior catalytic efficiency and well-defined kinetic parameters (Km, kcat) compared to the natural substrate lactose make it an ideal model substrate for detailed biochemical and thermodynamic characterization of β-galactosidase enzymes from various sources. Studies have used ONPG to determine Michaelis-Menten parameters, investigate inhibition mechanisms, and understand the thermodynamics of enzyme-substrate interactions [4].

Application
Selection Property
Validation Focus
LacZ reporter promoter assays
Soluble colorimetric readout for quantitation
Linearity and Miller Unit consistency review
Coliform detection in water
Aqueous-compatible defined substrate method
Specificity and same-day endpoint confirmation
β-gal inhibitor and mutant screening
High-throughput plate-reader compatible
Kinetic reproducibility and cost per well
Kinetic analysis of β-gal isoforms
Well-characterized catalytic parameters
Km, kcat, and inhibitor mechanism review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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